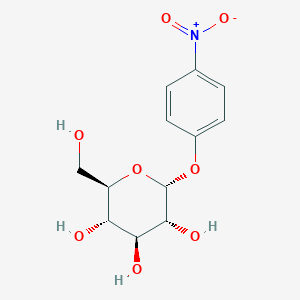

4-Nitrophenyl a-D-glucopyranoside

Descripción

Significance of Aryl Glycosides as Probes in Glycoscience

Aryl glycosides, a specific class of glycosidic substrates, are of paramount importance in glycoscience. In these compounds, the sugar is attached to an aromatic ring, a feature that imparts unique chemical and physical properties. This structure makes them particularly useful as probes for studying enzyme activity. The aromatic portion, or aglycone, can be modified to create chromogenic or fluorogenic substrates, which release a colored or fluorescent product upon enzymatic cleavage. This allows for the simple and sensitive detection of enzyme activity in various experimental settings. dcfinechemicals.com Furthermore, the stability of the C-glycosidic linkage in some aryl glycosides, compared to their O- or N-linked counterparts, makes them resistant to hydrolysis, rendering them valuable in drug discovery and chemical biology. nih.govnih.gov

Overview of 4-Nitrophenyl alpha-D-Glucopyranoside as a Research Tool

4-Nitrophenyl alpha-D-glucopyranoside (α-NPG) is a prime example of an aryl glycoside that has become a cornerstone of biochemical research. moleculardepot.com It is an alpha-D-glucoside where the anomeric hydroxyl group of glucose is substituted with a 4-nitrophenyl group. nih.gov This compound serves as a chromogenic substrate for α-glucosidases, enzymes that cleave the alpha-glucosidic bond. caymanchem.comgbiosciences.com The enzymatic hydrolysis of α-NPG releases 4-nitrophenol (B140041), a yellow-colored compound that can be easily quantified using spectrophotometry. caymanchem.comresearchgate.net This property makes α-NPG an invaluable tool for a wide range of applications, including the determination of α-glucosidase activity, the screening of potential enzyme inhibitors, and kinetic studies of enzymatic reactions. moleculardepot.comcaymanchem.comselleckchem.com

Historical Context of Chromogenic Substrate Development in Enzymology

The development of chromogenic substrates marked a significant turning point in the field of enzymology. Before their advent, the measurement of enzyme activity often relied on cumbersome and less sensitive methods. The introduction of chromogenic substrates in the early 1970s revolutionized enzyme assays, particularly in the study of proteolytic enzymes and those involved in coagulation. nih.govmanufacturingchemist.com These synthetic molecules are designed to mimic the natural substrate of an enzyme but release a colored product upon cleavage. dcfinechemicals.com This innovation allowed for straightforward and continuous monitoring of enzyme reactions, paving the way for high-throughput screening and detailed kinetic analyses. The success of these early chromogenic substrates spurred the development of a wide variety of similar tools for detecting other classes of enzymes, including glycosidases, with α-NPG being a prominent example.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO8/c14-5-8-9(15)10(16)11(17)12(21-8)20-7-3-1-6(2-4-7)13(18)19/h1-4,8-12,14-17H,5H2/t8-,9-,10+,11-,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFBHRQDFSNCLOZ-ZIQFBCGOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[N+](=O)[O-])O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701031992 | |

| Record name | 4-Nitrophenyl alpha-glucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701031992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3767-28-0 | |

| Record name | p-Nitrophenyl α-D-glucopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3767-28-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitrophenyl alpha-glucoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003767280 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitrophenyl alpha-glucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701031992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitrophenyl α-D-glucopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.082 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Derivatization Methodologies of 4 Nitrophenyl Alpha D Glucopyranoside

Academic Synthesis Protocols

The creation of 4-NPG in a laboratory setting involves precise, multi-step procedures where control over the reaction's stereochemistry and regiochemistry is paramount.

The central challenge in synthesizing 4-NPG is the formation of the glycosidic bond between the anomeric carbon (C-1) of the glucose unit and the hydroxyl group of 4-nitrophenol (B140041). This reaction must be both stereoselective and regioselective.

Stereoselectivity : The synthesis must exclusively or predominantly yield the α-anomer, where the 4-nitrophenoxy group is in an axial position. The outcome of the glycosylation is heavily influenced by the starting materials, solvent, and catalyst. For example, the use of Lewis acid catalysts like zinc chloride or tin(IV) chloride can direct the reaction towards the desired α-configuration. nih.govgoogle.com The reaction of glycals with alcohols in the presence of reagents like N-bromosuccinimide is known to produce mainly the corresponding 2-bromo-2-deoxy-α-glycopyranosides, demonstrating high stereoselectivity. researchgate.net

Regioselectivity : Glucose possesses multiple hydroxyl groups (at C-1, C-2, C-3, C-4, and C-6). To ensure that 4-nitrophenol reacts only at the anomeric C-1 position, the other hydroxyl groups must be temporarily blocked with protecting groups, typically acetyl esters. These protecting groups are removed in the final step of the synthesis to yield the target molecule. google.com Techniques involving stannylene acetals have also been employed to achieve regioselective modifications at other positions on the sugar ring. lookchem.com

A common and well-documented route to synthesize 4-NPG begins with readily available starting materials like D-glucose or its peracetylated derivative. google.comchemicalbook.com

Synthesis from D-Glucose : A typical procedure involves a two-step process. google.com

Acetylation : D-glucose is first fully acetylated to protect its hydroxyl groups. This is often achieved by reacting dried glucose with acetic anhydride (B1165640) in the presence of anhydrous sodium acetate. The mixture is heated to facilitate the reaction, resulting in the formation of β-pentaacetylglucose, which can be isolated as a crystalline solid. google.com

Condensation and Hydrolysis : The purified β-pentaacetylglucose is then condensed with 4-nitrophenol. google.com This key step often employs a Lewis acid catalyst, such as freshly fused zinc chloride, with the 4-nitrophenol itself serving as a fusion medium under reduced pressure and elevated temperature (e.g., ~127°C). google.com After the condensation reaction, the acetyl protecting groups are removed via hydrolysis, a step commonly performed using sodium methoxide (B1231860) in methanol (B129727) (Zemplén deacetylation), to yield the final product, 4-nitrophenyl α-D-glucopyranoside. google.com

The success of a synthesis is measured by its yield and the purity of the final product, which is crucial for its application as a chromogenic substrate in sensitive enzyme assays. thermofisher.comsigmaaldrich.com

Purity and Purification : The final product is typically an off-white to light yellow crystalline powder. chemicalbook.comsht-medino.de High purity is a stringent requirement for research applications to ensure reliable and reproducible results. thermofisher.comsigmaaldrich.com The standard method for purification is recrystallization from solvents such as water, methanol, or ethanol. chemicalbook.comsht-medino.de Purity is often assessed by HPLC and other analytical methods, with commercial standards frequently exceeding 98% or 99% purity. sigmaaldrich.comlookchem.com

Synthesis of Chemically Modified 4-Nitrophenyl alpha-D-Glucopyranoside Derivatives

To study enzyme-substrate interactions and develop new diagnostic tools, researchers have synthesized a variety of chemically modified 4-NPG derivatives.

The selective removal of a single hydroxyl group (deoxygenation) or its conversion to a methyl ether (O-methylation) provides valuable molecular probes.

Monodeoxy Derivatives : These compounds lack a hydroxyl group at a specific position. The synthesis of the four possible monodeoxy derivatives of the related p-nitrophenyl α-D-galactopyranoside has been successfully achieved. researchgate.net A general strategy for creating 2-deoxy sugars involves the chemical reduction of a 2-halo intermediate. For example, 2-bromo-2-deoxy-α-glycopyranosides can be quantitatively debrominated using tributylstannane and a radical initiator to furnish the corresponding 2-deoxy-α-glycopyranosides. researchgate.net Another approach involves the synthesis of monosulfonated cyclodextrins, which are then converted to deoxy derivatives through substitution and reduction reactions. nih.gov

Mono-O-Methyl Derivatives : The regioselective methylation of one of the hydroxyl groups on the glucopyranoside ring yields mono-O-methyl derivatives. This requires sophisticated use of protecting group chemistry to differentiate between the various hydroxyl groups before methylation. researchgate.net

Introducing a halogen atom, particularly at the C-2 position, creates important synthetic intermediates and potential enzyme inhibitors. A prominent method for synthesizing these compounds involves the use of glycals. researchgate.netresearchmap.jp

The reaction of 3,4,6-tri-O-acetyl-D-glucal with silver 4-nitrophenolate (B89219) in the presence of N-iodosuccinimide (NIS) or N-bromosuccinimide (NBS) produces halogenated 4-nitrophenyl 2-deoxy-2-halogeno-α-D-glycopyranosides. researchgate.netresearchmap.jp The reaction is highly stereoselective, favoring the α-anomer. researchgate.net A significant side reaction can be the concurrent halogenation of the electron-rich 4-nitrophenyl ring, leading to dihalogenated phenyl groups. researchgate.netresearchmap.jp These halogenated glycosides can serve as substrates or covalent inhibitors for glycosidases after the removal of protecting groups. researchmap.jp

Table 1: Synthesis of Halogenated 4-Nitrophenyl Glycoside Derivatives

| Starting Material | Reagents | Primary Product | Reference |

|---|---|---|---|

| 3,4,6-tri-O-acetyl-D-glucal | Silver 4-nitrophenolate, N-bromosuccinimide (NBS) | 4-Nitrophenyl 2-bromo-2-deoxy-α-D-mannopyranoside derivatives | researchgate.net |

| 3,4,6-tri-O-acetyl-D-glucal | Silver 4-nitrophenolate, N-iodosuccinimide (NIS) | (2,6-dihalo-4-nitro)phenyl 2-iodo-2-deoxy-α-D-glycopyranosides | researchgate.netresearchmap.jp |

| 1,2,3,4-tetra-O-acetyl-β-D-mannopyranose | Et2NSF3, then 4-nitrophenol with SnCl4 | 4-Nitrophenyl 4-O-acetyl-6-deoxy-6-fluoro-α-D-mannopyranoside | nih.gov |

Utility of Derivatives in Structure-Activity Relationship Studies

Derivatives of 4-nitrophenyl α-D-glucopyranoside are invaluable tools for conducting structure-activity relationship (SAR) studies, particularly for elucidating the substrate specificity and catalytic mechanism of glycoside hydrolases and glycosyltransferases. By systematically modifying the structure of the parent compound—either at the glycone (sugar) moiety, the aglycone (4-nitrophenyl) group, or by extending the glycosidic chain—researchers can probe the specific interactions between the substrate and the enzyme's active site. This approach provides critical insights into the features that govern molecular recognition and enzymatic activity.

One of the primary applications of these derivatives is in mapping the binding sites of enzymes. For instance, glucansucrases, such as dextransucrase from Leuconostoc mesenteroides, utilize 4-nitrophenyl α-D-glucopyranoside not only as a glucosyl donor but also as an acceptor. This dual role leads to the synthesis of a homologous series of 4-nitrophenyl isomaltodextrin glycosides, where additional glucose units are sequentially added. nih.gov By analyzing the formation rates and structures of these elongated derivatives, researchers can infer the size and substrate preferences of the enzyme's acceptor-binding subsites.

Furthermore, enzymatic modification of the glycone unit is a powerful strategy to investigate enzyme specificity. The enzymatic transglycosylation using β-D-galactosidase from Bacillus circulans on a related compound, p-nitrophenyl α-maltopentaoside, resulted in the synthesis of p-nitrophenyl 4(5)-O-beta-D-galactosyl-alpha-maltopentaoside. nih.gov The introduction of a galactose unit at the non-reducing end creates a new substrate to probe the tolerance of enzymes like human α-amylases to modifications at this position. nih.gov Similarly, the chemo-enzymatic synthesis of 4-nitrophenyl-2-acetamido-2-deoxy-α-D-galactopyranoside, where the glucose moiety is replaced by N-acetylgalactosamine (GalNAc), yields a substrate specifically for α-N-acetylgalactosaminidase. mdpi.com This highlights how a change in the sugar structure can redirect the derivative to a completely different class of enzymes, a fundamental concept in SAR studies.

Modifications to the aglycone part of the molecule also contribute to understanding enzymatic requirements. Although less common for this specific compound, the principle is demonstrated in the synthesis of related derivatives like 2-chloro-4-nitrophenyl β-maltoside. nih.gov Comparing the kinetic parameters of hydrolysis for the parent 4-nitrophenyl glucoside with an analog containing substitutions on the phenyl ring would allow for the assessment of electronic and steric effects of the aglycone on enzyme binding and catalysis.

The findings from these derivatization studies are crucial for designing specific enzyme inhibitors or more sensitive detection substrates. The data generated from SAR studies using these derivatives helps in building a comprehensive model of the enzyme's active site, which is essential for rational drug design and biotechnological applications.

Research Findings on 4-Nitrophenyl α-D-glucopyranoside Derivatives in SAR

| Derivative Name | Structural Modification | Target Enzyme/System | Utility in SAR Studies |

| 4-Nitrophenyl isomaltodextrin glycosides | Elongation of the glucoside with α-(1→6) linked glucose units | Leuconostoc mesenteroides Dextransucrase | Used to determine the size and specificity of the acceptor binding sites of the enzyme. nih.gov |

| 4-Nitrophenyl 4(5)-O-beta-D-galactosyl-alpha-maltopentaoside | Addition of a galactose unit to the non-reducing end of a p-nitrophenyl oligosaccharide | Human salivary and pancreatic α-amylases | Investigates the tolerance of the enzyme's active site to modifications at the non-reducing end of the substrate. nih.gov |

| 4-Nitrophenyl-2-acetamido-2-deoxy-α-D-galactopyranoside | Replacement of the glucose moiety with N-acetylgalactosamine (GalNAc) | α-N-acetylgalactosaminidase | Demonstrates how modification of the glycone unit determines enzyme specificity, creating a substrate for a different enzyme class. mdpi.com |

| p-Nitrophenyl nigeroside | Formation of an α-(1→3) linkage with a second glucose unit | Leuconostoc mesenteroides Dextransucrase | Acts as a diagnostic product to understand the transferase activity and linkage specificity of the enzyme. nih.gov |

Synthesis and Manufacturing

General Synthetic Routes for Aryl Glycosides

The synthesis of aryl glycosides can be challenging, particularly in achieving stereoselective control of the glycosidic bond. chemistryviews.org Common strategies often involve the reaction of an activated glycosyl donor with an aryl alcohol. The choice of protecting groups for the sugar, the nature of the activating group at the anomeric carbon, and the reaction conditions are all critical factors that determine the yield and stereochemical outcome of the synthesis.

Specifics of 4-Nitrophenyl alpha-D-glucopyranoside Synthesis

The industrial synthesis of α-NPG typically involves a multi-step process. A common method is the Koenigs-Knorr reaction, which utilizes a glycosyl halide as the glycosyl donor and a silver or mercury salt as a promoter. More modern and environmentally friendly methods are continuously being developed to improve efficiency and reduce the use of toxic reagents. The purification of the final product is crucial to ensure high purity for its use in sensitive enzymatic assays. chemicalbook.com

Applications in Enzyme Inhibition Studies

Screening for Alpha-Glucosidase Inhibitors

The pNPG-based assay is a widely adopted method for the initial screening of compounds that can inhibit α-glucosidase activity. pubcompare.ai The assay involves incubating the enzyme with the test compound before the addition of pNPG. pubcompare.aicmu.ac.th A reduction in the formation of 4-nitrophenol (B140041) compared to a control without the inhibitor indicates successful inhibition. pubcompare.ai

Evaluation of Natural Product Extracts and Fractions

Researchers frequently employ the pNPG assay to screen crude extracts and purified fractions from medicinal plants and other natural sources for α-glucosidase inhibitory potential. researchgate.netnih.govcore.ac.uk This approach allows for the high-throughput evaluation of a large number of samples to identify promising candidates for further investigation. For instance, studies have successfully used this method to identify potent α-glucosidase inhibitors in extracts of Cornus capitata Wall., Ocimum canum, and various Brazilian medicinal plants. nih.govcore.ac.uknih.gov The assay is sensitive enough to guide the bioassay-guided fractionation of these extracts, leading to the isolation of the active inhibitory compounds. nih.gov

Table 1: Examples of Natural Product Extracts Screened for α-Glucosidase Inhibition using pNPG

| Plant Species | Part Used | Type of Extract | α-Glucosidase Inhibition | Reference |

|---|---|---|---|---|

| Cornus capitata Wall. | Not specified | Methanolic | 98.37% at 50 µg/mL | nih.gov |

| Ocimum canum | Leaf | Methanolic | Dose-dependent | core.ac.uk |

| Hyptis monticola | Flowers | Not specified | Promising | nih.gov |

| Lantana trifolia | Leaves | Not specified | Promising | nih.gov |

| Lippia origanoides | Leaves | Not specified | Promising | nih.gov |

Synthetic Compound Libraries

In addition to natural products, the pNPG assay is instrumental in screening libraries of synthetic compounds to identify novel α-glucosidase inhibitors. cmu.ac.th This high-throughput screening approach allows for the rapid evaluation of large numbers of molecules, facilitating the discovery of new chemical scaffolds with therapeutic potential. For example, 1,2-benzothiazine derivatives have been screened using this method, leading to the identification of compounds with greater inhibitory activity than the standard drug, acarbose. cmu.ac.th

Inhibition Kinetics Analysis

Once an inhibitor has been identified, pNPG is crucial for elucidating the mechanism of inhibition. By measuring the rate of the enzymatic reaction at various concentrations of both the substrate (pNPG) and the inhibitor, researchers can determine the type of inhibition, such as competitive, non-competitive, uncompetitive, or mixed. nih.govnih.gov

Competitive inhibition: The inhibitor binds to the active site of the enzyme, competing with the substrate. This increases the Michaelis constant (Km) but does not affect the maximum velocity (Vmax). youtube.comyoutube.com

Non-competitive inhibition: The inhibitor binds to an allosteric site on the enzyme, a location other than the active site. This reduces the Vmax but does not change the Km. youtube.comyoutube.com

Uncompetitive inhibition: The inhibitor binds only to the enzyme-substrate complex. This decreases both Vmax and Km. youtube.comyoutube.com

Mixed inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both Km and Vmax. nih.govyoutube.com

This analysis is typically performed using Lineweaver-Burk plots, which graphically represent the relationship between substrate concentration and reaction velocity. nih.gov For example, a study on fisetin (B1672732) revealed it to be a non-competitive inhibitor of α-glucosidase. mdpi.com

Determination of IC50 Values

A key parameter used to quantify the potency of an inhibitor is the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. smujo.id The pNPG assay is the standard method for determining the IC50 values of α-glucosidase inhibitors. pubcompare.ainih.govcore.ac.uk By testing a range of inhibitor concentrations, a dose-response curve can be generated, from which the IC50 value is calculated. pubcompare.aicore.ac.uk For instance, the IC50 value for the methanolic extract of Cornus capitata Wall. was determined to be 12.45 μg/mL. nih.gov Similarly, the IC50 values for novel synthetic 1,2-benzothiazine derivatives were found to be as low as 3.9 µM, indicating high potency. cmu.ac.th

Table 2: IC50 Values of Selected α-Glucosidase Inhibitors Determined using pNPG

| Inhibitor | Source | IC50 Value | Reference |

|---|---|---|---|

| Methanolic extract of Cornus capitata Wall. | Natural | 12.45 µg/mL | nih.gov |

| Fisetin | Natural | 4.099 × 10⁻⁴ mM | mdpi.com |

| Synthetic 1,2-benzothiazine derivative (compound 9) | Synthetic | 3.9 µM | cmu.ac.th |

| Acarbose (standard) | Synthetic | 38.3 µM | cmu.ac.th |

Molecular Docking and Computational Studies of Inhibitor Binding

To understand the interactions between an inhibitor and the α-glucosidase enzyme at a molecular level, computational methods like molecular docking are employed. cmu.ac.thnih.gov These studies often use the known structure of the enzyme and simulate the binding of the inhibitor to predict its binding mode and affinity. dergipark.org.trnih.gov The pNPG assay plays a supportive role in this process by providing the experimental data (such as IC50 values and inhibition type) that can be used to validate and refine the computational models. cmu.ac.thcabidigitallibrary.org For example, molecular docking studies on 1,2-benzothiazine derivatives helped to identify the most promising compounds for in vitro testing with pNPG, and a good correlation was found between the computational predictions and the experimental results. cmu.ac.th Similarly, docking studies with fisetin suggested it binds to an allosteric site on α-glucosidase, which was consistent with the non-competitive inhibition observed in the kinetic studies using pNPG. mdpi.com

Design and Evaluation of Covalent Glycosidase Inhibitors

While most enzyme inhibitors form non-covalent bonds with their target, covalent inhibitors form a permanent, irreversible bond. nih.gov The design and evaluation of these covalent inhibitors also benefit from the use of pNPG. The assay can be used to assess the time-dependent inactivation of the enzyme, a characteristic of covalent inhibition. By monitoring the decrease in α-glucosidase activity over time in the presence of the inhibitor, researchers can determine the rate of covalent modification. This information is crucial for optimizing the reactivity and specificity of the covalent inhibitor. nih.gov

Insights into Anti-Diabetic Potential through Enzyme Inhibition

The synthetic compound 4-Nitrophenyl alpha-D-glucopyranoside (pNPG) plays a pivotal role in the preliminary screening and kinetic analysis of potential anti-diabetic agents, specifically those targeting carbohydrate-hydrolyzing enzymes like α-glucosidase. nih.govscialert.netcaymanchem.com One of the key therapeutic strategies for managing type 2 diabetes mellitus is the inhibition of these enzymes to delay carbohydrate digestion and consequently reduce postprandial hyperglycemia. nih.govacs.orgnih.govnih.gov

The utility of pNPG lies in its function as a chromogenic substrate. caymanchem.commedchemexpress.comselleckchem.com In the presence of α-glucosidase, pNPG is hydrolyzed, releasing a yellow-colored product, 4-nitrophenol (or p-nitrophenolate in basic conditions), which can be quantified spectrophotometrically at around 405 nm. nih.govscialert.netcaymanchem.com The intensity of the color produced is directly proportional to the enzyme's activity. Therefore, a reduction in color formation in the presence of a test compound indicates inhibition of the α-glucosidase enzyme. nih.gov This method provides a straightforward and high-throughput means to screen large numbers of natural and synthetic compounds for potential α-glucosidase inhibitory activity. nih.govscialert.net

Numerous research studies have employed pNPG to investigate the α-glucosidase inhibitory potential of various compounds and plant extracts. For instance, studies have demonstrated the inhibitory effects of plant-derived polyphenols, flavonoids, alkaloids, and terpenoids. nih.govscialert.net The standard drug, acarbose, is often used as a positive control in these assays to compare the inhibitory potency of the test compounds. scialert.netresearchgate.net

Kinetic studies are crucial for understanding the mechanism of enzyme inhibition. By measuring the rate of pNPG hydrolysis at different substrate and inhibitor concentrations, researchers can determine the mode of inhibition, such as competitive, non-competitive, uncompetitive, or mixed-type inhibition. scialert.netresearchgate.netnih.gov This is often visualized using a Lineweaver-Burk plot. nih.gov For example, a study on hypericin, a natural compound, used pNPG to demonstrate its potent, reversible, and competitive inhibition of α-glucosidase. nih.gov Similarly, the inhibitory mechanisms of various plant extracts and synthesized compounds have been elucidated using this substrate. scialert.netresearchgate.netnih.gov

The IC50 value, which represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%, is a key parameter determined using the pNPG assay. researchgate.netnih.govplos.org A lower IC50 value signifies a more potent inhibitor. Research has reported a wide range of IC50 values for various natural and synthetic compounds when tested against α-glucosidase using pNPG as the substrate.

Table 1: Research Findings on α-Glucosidase Inhibition using pNPG

| Test Compound/Extract | Source Organism of α-Glucosidase | IC50 Value | Mode of Inhibition | Reference |

| Hypericin | Saccharomyces cerevisiae | 4.66 ± 0.27 mg/L | Competitive | nih.gov |

| Acarbose (control) | Saccharomyces cerevisiae | 863 ± 49 mg/L | - | nih.gov |

| Tamarix nilotica water extract (TNW) | Saccharomyces cerevisiae | 25 μg/mL | - | plos.org |

| Tamarix nilotica 30% methanol (B129727) fraction (TNW30M) | Saccharomyces cerevisiae | 5 μg/mL | - | plos.org |

| Acarbose (control) | Saccharomyces cerevisiae | >100 μg/mL | - | plos.org |

| Fisetin | Not specified | 4.099 × 10⁻⁴ mM | Non-competitive | researchgate.net |

| Tannic Acid | Rat Intestine | 76.24% inhibition | Non-competitive | scialert.net |

| Acarbose (control) | Rat Intestine | 50.0% inhibition | - | scialert.net |

| Ferulic Acid | Rat Intestine | - | Competitive | scialert.net |

| Quercetin | Rat Intestine | - | Mixed | scialert.net |

| Proteoglycan (FYGL) | Not specified | 45.45 μg/mL | - | nih.gov |

| Acarbose (control) | Not specified | 1485.32 μg/mL | - | nih.gov |

It is important to note that while pNPG is a widely used and convenient substrate, the results obtained may differ from those using natural substrates like maltose (B56501) or sucrose. nih.govscialert.net Furthermore, the source of the α-glucosidase enzyme (e.g., from yeast or mammalian intestine) can also influence the inhibitory activity of compounds. scialert.net Nevertheless, the use of 4-Nitrophenyl alpha-D-glucopyranoside provides invaluable initial insights into the anti-diabetic potential of various compounds by identifying their ability to inhibit a key enzyme involved in carbohydrate metabolism.

Advanced Research Applications and Methodologies

Glycon Specificity Profiling of Glycosidases

4-Nitrophenyl alpha-D-glucopyranoside and its derivatives are instrumental in elucidating the glycon specificity of α-glucosidases. By systematically modifying the glucose (glycon) portion of the molecule, researchers can probe which structural features of the substrate are critical for enzyme recognition and catalysis.

A notable study investigated the glycon specificities of seven different α-glucosidases using monodeoxy and mono-O-methyl analogs of α-NPG. nih.gov These analogs were modified at the C-2, C-3, C-4, and C-6 positions of the glucopyranoside ring. The results revealed significant differences in the substrate preferences among the enzymes. nih.gov For instance, α-glucosidases from sugar beet, flint corn, and Aspergillus niger were able to hydrolyze the 2-deoxy analog, with some even showing higher activity towards it than the parent α-NPG. nih.gov The enzymes from flint corn and A. niger could also hydrolyze the 3-deoxy analog, albeit at a lower rate. nih.gov In contrast, α-glucosidases from Saccharomyces cerevisiae, Bacillus stearothermophilus, and honeybees were inactive towards both the 2- and 3-deoxy analogs. nih.gov None of the tested enzymes showed any activity towards the 4-deoxy, 6-deoxy, or any of the methoxy (B1213986) analogs, highlighting the stringent requirement for the hydroxyl groups at these positions for enzymatic activity. nih.gov

These findings, summarized in the table below, demonstrate the existence of α-glucosidases with remarkably different glycon specificities in nature. nih.gov Further kinetic analysis (K_m and k_cat) of the enzymes that could hydrolyze the deoxy analogs provided deeper insights into the binding and catalytic mechanisms. nih.gov

Table 1: Hydrolysis of Deoxy Analogs of α-NPG by Various α-Glucosidases

| Enzyme Source | 2-Deoxy Analog Hydrolysis | 3-Deoxy Analog Hydrolysis |

| Sugar Beet | Yes | No |

| Flint Corn | Yes | Yes (low) |

| Aspergillus niger | Yes | Yes (low) |

| Saccharomyces cerevisiae | No | No |

| Bacillus stearothermophilus | No | No |

| Honeybee (Enzyme 1) | No | No |

| Honeybee (Enzyme 2) | No | No |

Data sourced from Nishio et al. (2002). nih.gov

Studies of Protein-Carbohydrate Interactions

The specific and reversible binding of carbohydrates to proteins is a fundamental process in biology. α-NPG is a useful ligand for studying these interactions, particularly with lectins, which are carbohydrate-binding proteins.

Concanavalin A (Con A), a lectin isolated from the jack bean (Canavalia ensiformis), is a well-studied model system for protein-saccharide interactions. uoa.grnih.gov Its ability to specifically bind to mannose and glucose residues has made it a valuable tool in glycobiology. nih.gov Researchers have successfully crystallized the complex of Con A with α-NPG and determined its three-dimensional structure using X-ray diffraction. uoa.gr

In one such study, the complex of Con A with α-NPG was crystallized and its structure was resolved to a resolution of 3.0 Å. uoa.gr This analysis provided detailed information about the binding pocket of Con A and the specific interactions that stabilize the complex. The data revealed the precise orientation of the α-NPG molecule within the binding site and identified the key amino acid residues involved in hydrogen bonding and van der Waals interactions with the glucose and nitrophenyl moieties of the substrate. uoa.gr Similar studies have also been conducted with other glucosides, such as 4'-methylumbelliferyl-alpha-D-glucopyranoside, to further characterize the saccharide-binding site of Con A. nih.gov This structural information is crucial for understanding the molecular basis of carbohydrate recognition by proteins.

Development of Biosensors and Diagnostic Tools

The enzymatic hydrolysis of α-NPG, which results in a measurable color change, makes it a suitable component for the development of biosensors and diagnostic tools. chemimpex.combiosynth.com These analytical devices convert a biological response into a quantifiable signal, enabling the detection of specific analytes. researchgate.net

The principle behind using α-NPG in biosensors is straightforward: the presence of a target enzyme (e.g., α-glucosidase) leads to the production of 4-nitrophenol (B140041), and the intensity of the resulting yellow color is proportional to the enzyme's concentration or activity. This concept can be applied to various diagnostic scenarios. For instance, α-glucosidase activity is a relevant biomarker in certain physiological and pathological conditions. Therefore, biosensors incorporating α-NPG could be developed for rapid and cost-effective clinical diagnostics. chemimpex.comnih.gov

The integration of this chromogenic substrate into microfluidic devices or other portable platforms holds promise for the development of point-of-care diagnostic tools. mdpi.comacs.org Such devices could allow for the rapid and sensitive detection of enzyme activities in biological samples, facilitating early disease diagnosis and monitoring. researchgate.netnih.gov

Use in Chromogenic Assays for Enzyme Activity

The most widespread application of 4-Nitrophenyl alpha-D-glucopyranoside is in chromogenic assays to measure the activity of α-glucosidases and other related enzymes like glucansucrases. caymanchem.comgbiosciences.comnih.gov These assays are fundamental in various fields of research, including biochemistry, microbiology, and food science. chemimpex.com

The assay is based on the enzymatic hydrolysis of the colorless α-NPG to release the yellow-colored 4-nitrophenol. gbiosciences.comresearchgate.net The rate of formation of 4-nitrophenol, which can be monitored spectrophotometrically at a wavelength of approximately 400-405 nm, is directly proportional to the enzyme's activity. sigmaaldrich.com This method is simple, sensitive, and allows for continuous monitoring of the enzymatic reaction.

These assays are routinely used for:

Enzyme purification and characterization: To determine the activity of enzyme fractions during purification protocols and to study the kinetic properties (e.g., K_m and V_max) of the purified enzyme.

Screening for enzyme inhibitors: α-NPG-based assays are widely employed to screen for potential inhibitors of α-glucosidase, which is a therapeutic target for the management of type 2 diabetes. selleckchem.com

Detecting enzyme activity in various biological samples: For example, this substrate has been used to measure maltase (an α-glucosidase) activity in human semen. nih.gov

Spectroscopic Investigation of Enzyme-Substrate Binding

Beyond its use in activity assays, 4-Nitrophenyl alpha-D-glucopyranoside can also be employed in spectroscopic studies to investigate the binding of the substrate to the enzyme's active site. uoa.gr Techniques such as UV-visible spectroscopy can be used to monitor changes in the absorbance spectrum of α-NPG upon binding to an enzyme. These changes can provide information about the environment of the chromophore within the active site and can be used to determine binding constants.

Furthermore, the crystal structure of the complex between Concanavalin A and α-NPG was determined, providing a detailed view of the binding interactions at the atomic level. uoa.gr

Computational Chemistry Approaches

Computational chemistry methods, such as molecular docking and molecular dynamics simulations, are powerful tools for studying enzyme-substrate interactions at a theoretical level. 4-Nitrophenyl alpha-D-glucopyranoside can be used as a model substrate in these computational studies to predict its binding mode within the active site of an enzyme.

For example, molecular docking simulations can be used to predict the most favorable binding orientation of α-NPG in the active site of an α-glucosidase. These predictions can then be correlated with experimental data, such as the kinetic parameters obtained from enzyme assays or the structural information from X-ray crystallography, to validate and refine the computational models. Such studies can provide valuable insights into the molecular determinants of substrate specificity and catalysis, and can aid in the rational design of enzyme inhibitors.

Quantum Mechanical/Molecular Mechanical (QM/MM) Modeling of Enzyme-Substrate Interactions

The intricate process of enzymatic hydrolysis of 4-Nitrophenyl alpha-D-glucopyranoside (pNPG) by α-glucosidases has been elucidated through the powerful lens of hybrid quantum mechanical/molecular mechanical (QM/MM) modeling. This computational approach allows researchers to study the electronic changes that occur during a chemical reaction (the quantum mechanical part) within the complex and dynamic environment of an enzyme's active site (the molecular mechanical part).

A notable study investigated the hydrolysis mechanism of p-nitrophenyl α-D-glucopyranoside catalyzed by the α-glucosidase BtGH97a from Bacteroides thetaiotaomicron, an inverting enzyme. nih.gov Using QM/MM methods, two primary reaction pathways were explored to understand how the glycosidic bond is cleaved. nih.gov

The first proposed pathway is the nucleophilic attack-first pathway . In this mechanism, a water molecule, activated by a nearby basic amino acid residue (like glutamic acid, E439 or E508), acts as a nucleophile and attacks the anomeric carbon of the glucose unit in pNPG. This is followed by the protonation of the glycosidic oxygen by an acidic residue (E532), leading to the release of the 4-nitrophenolate (B89219) group. nih.gov

The second pathway considered is the proton attack-first pathway . Here, the sequence of events is reversed. The acidic residue (E532) first protonates the glycosidic oxygen, making the 4-nitrophenyl group a better leaving group. Subsequently, the nucleophilic water molecule attacks the anomeric carbon. nih.gov

Computational results from the QM/MM study indicated a clear preference for the nucleophilic attack-first pathway . The rate-determining step in this preferred mechanism was identified as the initial nucleophilic attack, which involves the simultaneous deprotonation of the water molecule and its attack on the anomeric carbon. This step was calculated to have an energy barrier of 15.4 kcal/mol when glutamic acid residue E508 acts as the nucleophilic base. In contrast, the proton attack-first pathway was found to have a significantly higher energy barrier of 24.1 kcal/mol, making it less energetically favorable. nih.gov

These findings provide a detailed, atomistic view of the catalytic event, highlighting the crucial roles of specific amino acid residues in facilitating the hydrolysis of 4-Nitrophenyl alpha-D-glucopyranoside.

Molecular Dynamics Simulations

In the context of drug discovery, MD simulations are frequently used to study the binding of potential inhibitors to α-glucosidase and to validate the results of molecular docking studies. nih.gov For instance, after virtually screening and docking potential inhibitor compounds into the active site of α-glucosidase, MD simulations can be run to confirm the stability of the predicted binding poses. A stable interaction throughout the simulation, characterized by low RMSD values and persistent hydrogen bonding or hydrophobic interactions, suggests that the compound is a promising inhibitor. nih.gov

While many MD simulation studies focus on inhibitors, the principles are directly applicable to understanding the binding of the natural substrate, 4-Nitrophenyl alpha-D-glucopyranoside. These simulations can reveal how the substrate settles into the active site, the key amino acid residues involved in its recognition and binding, and how the enzyme's conformation might change to accommodate the substrate. For example, simulations can show how an inhibitor might compete with and block the 4-Nitrophenyl alpha-D-glucopyranoside substrate from reaching the catalytic center of the enzyme. researchgate.net

The combination of molecular docking and MD simulations provides a powerful platform for investigating enzyme-substrate and enzyme-inhibitor interactions, guiding the rational design of new and more effective α-glucosidase inhibitors for therapeutic applications. mdpi.com

Future Directions in Research with 4 Nitrophenyl Alpha D Glucopyranoside

Elucidation of Enzyme Subfamily Specificities

A primary future direction for research involving 4-NPG is the detailed characterization of substrate specificities among enzyme subfamilies. While broadly used for assaying alpha-glucosidase activity, 4-NPG also serves as a substrate for other glycoside hydrolases, such as glucansucrases. caymanchem.comnih.gov This promiscuity can be exploited to dissect the subtle differences between closely related enzymes.

Research has shown that glucansucrases from various bacterial strains, including Leuconostoc mesenteroides and Streptococcus mutans, can utilize 4-NPG. nih.gov The enzymatic reaction yields different products depending on the specific enzyme, such as dextran and a series of p-nitrophenyl isomaltodextrin glycosides. nih.gov By meticulously analyzing the products formed and the kinetic parameters of the reaction with 4-NPG, researchers can delineate the functional variations between different glucansucrase subfamilies.

Furthermore, the broad term "alpha-glucosidase" encompasses enzymes from different families with varying substrate specificities and inhibitor susceptibilities. researchgate.net For instance, 4-NPG has been effectively used to specifically measure seminal plasma maltase activity, a type of alpha-glucosidase, and to distinguish it from other enzymes like isomaltase. nih.gov Future studies can employ 4-NPG in comparative kinetic analyses across a wide range of alpha-glucosidase subfamilies (e.g., from yeast, mammals, and bacteria) to create detailed specificity profiles. This knowledge is critical for identifying the correct enzymes for high-throughput screening and for designing inhibitors that target a specific pathological enzyme without affecting others. researchgate.net

Development of Novel Assay Platforms

While the colorimetric assay using 4-NPG is well-established, future research will focus on integrating it into more advanced and high-throughput assay platforms. researchgate.netresearchgate.net The simplicity and reliability of the reaction—the enzymatic hydrolysis of the colorless 4-NPG to the yellow-colored p-nitrophenol—makes it highly adaptable for modern screening needs. medchemexpress.com

One key advancement was the replacement of traditional, time-consuming methods with a rapid and accurate assay using 4-NPG for measuring maltase activity. nih.gov This highlights a trend toward developing more efficient diagnostic and research tools. Future developments are likely to include:

High-Throughput Screening (HTS) : The 4-NPG assay is readily miniaturized for use in 96-well or 384-well microplate formats, enabling the rapid screening of large libraries of natural product extracts or synthetic compounds for alpha-glucosidase inhibitors. mdpi.commdpi.comnih.gov

Microfluidic Systems : Integrating the 4-NPG assay into microfluidic "lab-on-a-chip" platforms could further reduce sample and reagent volumes, decrease analysis time, and allow for precise control over reaction conditions.

Multiplexed Assays : Development of assays that combine 4-NPG with other substrates, perhaps fluorogenic ones like 4-methylumbelliferyl α-D-glucopyranoside, could allow for the simultaneous evaluation of inhibitor effects on multiple enzymes or subfamilies in a single run. researchgate.net

These advanced platforms will accelerate the discovery of new enzyme inhibitors and provide deeper insights into enzyme function by allowing for a greater number of variables (e.g., inhibitor concentrations, pH, temperature) to be tested simultaneously.

Q & A

Q. What is the primary application of 4-nitrophenyl alpha-D-glucopyranoside (α-PNPG) in enzymatic assays?

α-PNPG is widely used as a chromogenic substrate for detecting α-glucosidase activity. Upon enzymatic hydrolysis, it releases 4-nitrophenol, which produces a yellow color measurable at 405 nm. This method is critical for kinetic studies (e.g., determining and ) and inhibitor screening. A typical protocol involves incubating α-PNPG with the enzyme at 37°C, followed by reaction termination with sodium carbonate to stabilize the chromophore .

Q. How is α-PNPG synthesized, and what analytical methods confirm its purity?

Synthesis often involves glycosylation of 4-nitrophenol with protected glucose derivatives. For example, p-nitrophenyl 2-acetamido-2-deoxy-β-D-glucopyranoside is synthesized via regioselective acetylation and deprotection steps . Purity is confirmed using NMR, mass spectrometry (MS), and high-performance liquid chromatography (HPLC). Crystallographic data (e.g., glycosidic torsion angles) are used to validate structural integrity .

Advanced Research Questions

Q. How can researchers resolve contradictory kinetic data when using α-PNPG with diverse glycosidases?

Discrepancies in or may arise from enzyme specificity or assay conditions. For instance, α-PNPG hydrolysis rates vary significantly between glucansucrases (e.g., Leuconostoc mesenteroides vs. Streptococcus mutans), necessitating enzyme-specific optimization of pH, temperature, and substrate concentration. Cross-validation with alternative substrates (e.g., 2-chloro-4-nitrophenyl derivatives) and computational docking studies can clarify binding mechanisms .

Q. What strategies improve the sensitivity of α-PNPG-based assays in complex biological matrices?

Coupling α-PNPG with microdialysis-HPLC systems enhances sensitivity by isolating the reaction products (e.g., 4-nitrophenol) from interfering compounds. For low-abundance enzymes, pre-concentration steps or fluorogenic derivatives (e.g., 4-methylumbelliferyl analogs) may be employed. Validation via spiked recovery experiments ensures assay robustness .

Q. How does α-PNPG facilitate the study of carbohydrate-protein interactions in glycobiology?

Derivatives like 4-nitrophenyl 2-O-(α-L-fucopyranosyl)-α-D-galactopyranoside mimic natural glycoconjugates, enabling precise analysis of glycan-binding proteins (e.g., lectins) and glycosidases. Structural modifications (e.g., sulfation or acetylation) can probe binding specificity, while isothermal titration calorimetry (ITC) quantifies affinity constants .

Q. What are the limitations of α-PNPG in studying enzyme inhibition, and how can they be mitigated?

α-PNPG’s susceptibility to non-specific hydrolysis by β-glucosidases or esterases may yield false positives. Using enzyme-specific inhibitors (e.g., castanospermine for α-glucosidases) or orthogonal assays (e.g., fluorescence polarization) improves specificity. Additionally, kinetic analysis of time-dependent inhibition profiles distinguishes competitive vs. non-competitive mechanisms .

Methodological Considerations

Q. How are α-PNPG derivatives engineered for enhanced substrate specificity?

Introducing electron-withdrawing groups (e.g., chloro or nitro substituents) on the aromatic ring alters electronic absorption and enzyme binding. For example, 2-chloro-4-nitrophenyl-α-D-glucopyranoside exhibits higher specificity for α-glucosidases due to steric and electronic effects, enabling precise kinetic profiling .

Q. What computational tools aid in predicting α-PNPG-enzyme interactions?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations model substrate binding to active sites. These tools predict key residues (e.g., catalytic aspartate in glucansucrases) and guide mutagenesis studies to validate mechanistic hypotheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.